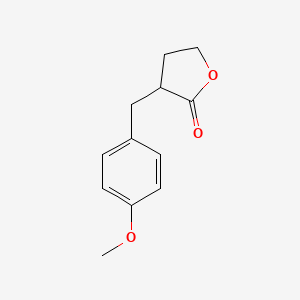![molecular formula C20H25N3OS B5109741 N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide](/img/structure/B5109741.png)
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide selectively inhibits JAK3, which is a key enzyme in the signaling pathway of cytokines involved in the immune response. By inhibiting JAK3, N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide can block the downstream signaling of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to the modulation of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It has been shown to reduce inflammation and improve symptoms in patients with rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been shown to have immunomodulatory effects, including the reduction of T-cell proliferation and the downregulation of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide has several advantages for lab experiments, including its selectivity for JAK3 and its ability to modulate the immune response. However, it also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide, including the development of more selective JAK3 inhibitors, the investigation of its potential use in other autoimmune diseases, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to better understand the mechanism of action of N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide and its potential long-term effects on the immune system.
Métodos De Síntesis
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide is synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 4,6-dimethyl-2-pyrimidinyl thiol with 2-bromoacetophenone to form 2-(4,6-dimethyl-2-pyrimidinylthio)acetophenone. This intermediate is then reacted with cyclohexylamine to form N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide. Finally, this compound is reacted with phenylacetyl chloride to form N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide, which is the final product.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune response. By inhibiting JAK3, N-cyclohexyl-2-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-phenylacetamide can modulate the immune response and reduce inflammation, which is the underlying cause of many autoimmune diseases.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-14-13-15(2)22-20(21-14)25-18(16-9-5-3-6-10-16)19(24)23-17-11-7-4-8-12-17/h3,5-6,9-10,13,17-18H,4,7-8,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEQFARSZBBTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)
![ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)
![4-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5109675.png)
![4'-(4-methoxy-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5109681.png)

![7-(3-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5109705.png)
![6-amino-2-propyl-8-[2-(trifluoromethyl)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile - ethanol (1:1)](/img/structure/B5109709.png)
![4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}butanoic acid](/img/structure/B5109716.png)
![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5109722.png)
![3-chloro-4-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5109733.png)
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4,5-difluorobenzamide](/img/structure/B5109747.png)
![1-{[(1-methyl-1H-benzimidazol-2-yl)methyl]thio}phthalazine](/img/structure/B5109755.png)

